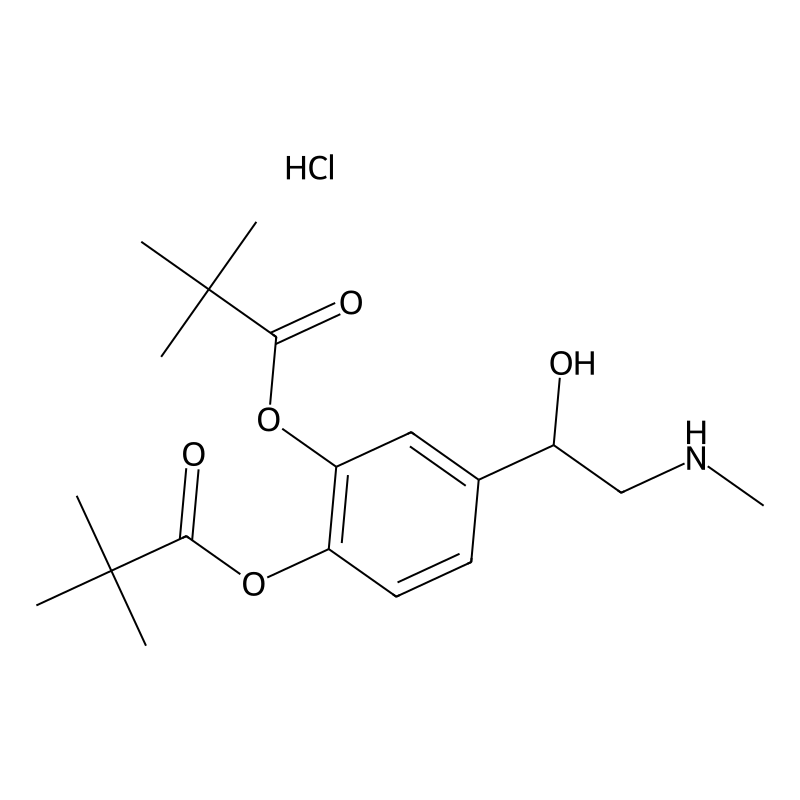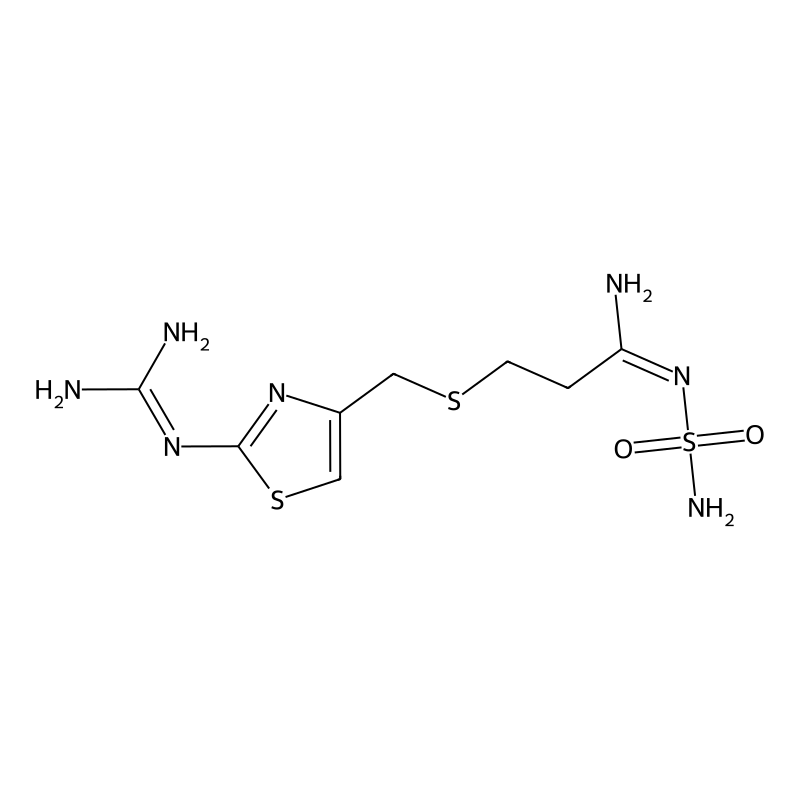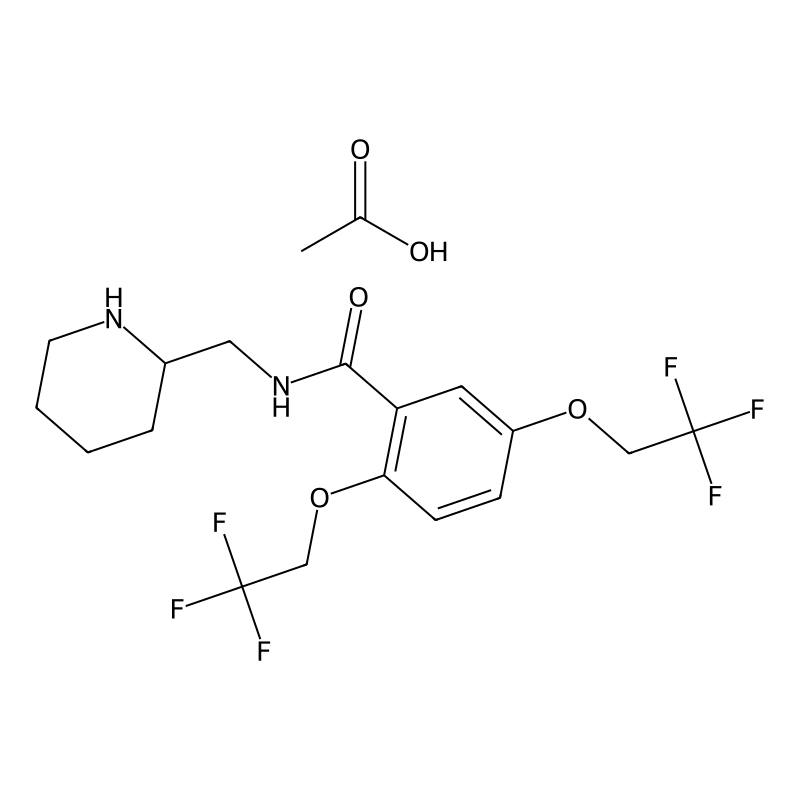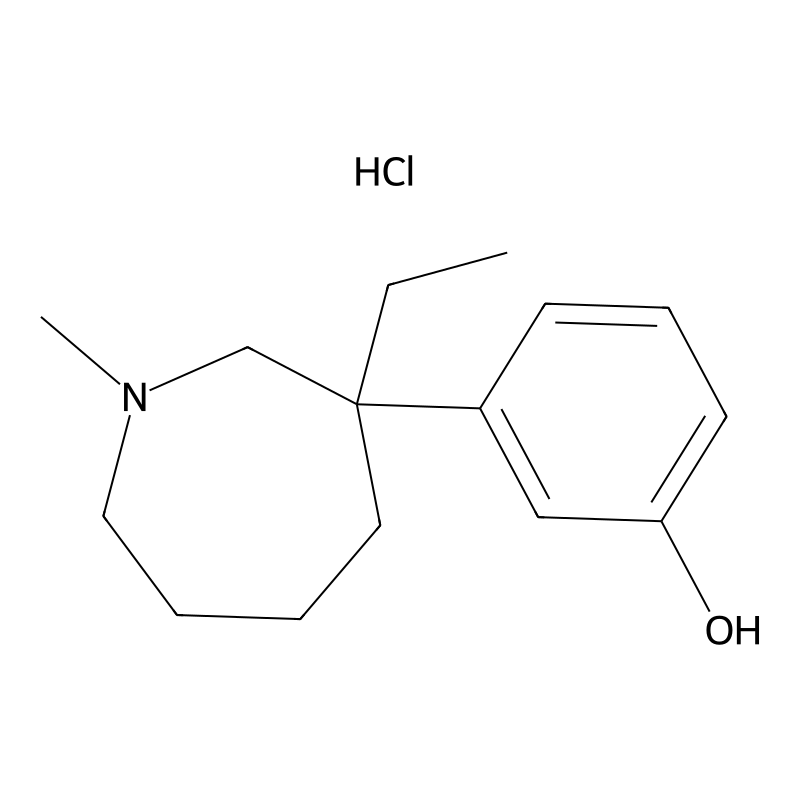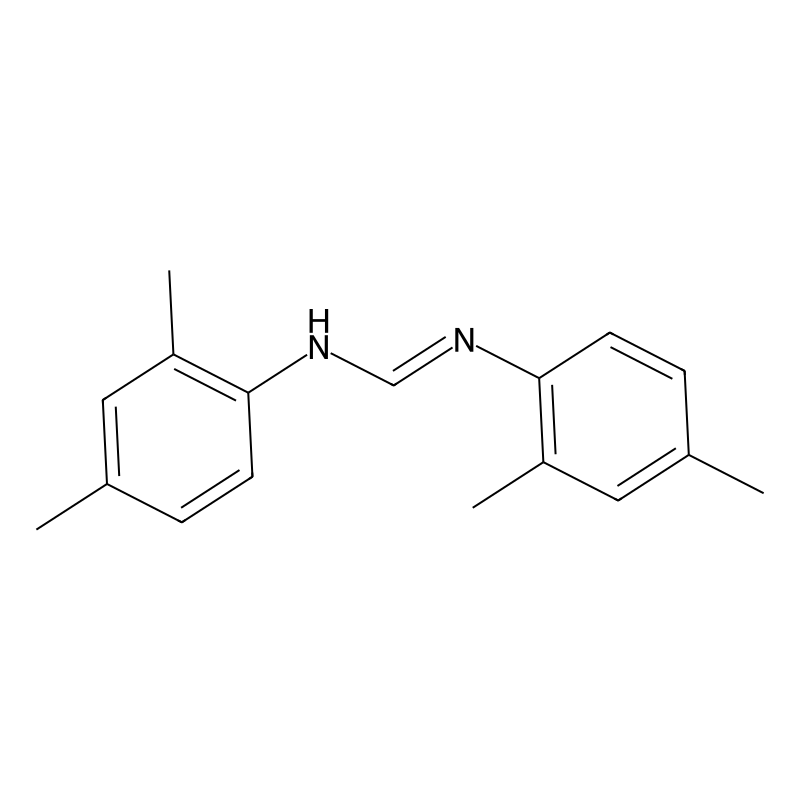Pharmacopeia & Metrological Institutes Standards
CAS No.:64019-93-8
Molecular Formula:C19H30ClNO5
Molecular Weight:387.9 g/mol
Availability:
In Stock
CAS No.:76824-35-6
Molecular Formula:C8H15N7O2S3
Molecular Weight:337.5 g/mol
Availability:
In Stock
CAS No.:54143-56-5
Molecular Formula:C19H24F6N2O5
Molecular Weight:474.4 g/mol
Availability:
In Stock
CAS No.:59263-76-2
Molecular Formula:C15H24ClNO
Molecular Weight:269.81 g/mol
Availability:
In Stock
CAS No.:36791-04-5
Molecular Formula:C8H12N4O5
Molecular Weight:244.20 g/mol
Availability:
In Stock
CAS No.:16596-04-6
Molecular Formula:C17H20N2
Molecular Weight:252.35 g/mol
Availability:
In Stock
